(Z)-2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate
Description
The compound (Z)-2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate is a benzofuran derivative featuring a dihydrobenzofuran core substituted with a 3,4-dichlorobenzylidene group at the 2-position and a furan-2-carboxylate ester at the 6-position. The (Z)-configuration indicates the spatial arrangement of the benzylidene moiety relative to the ketone oxygen.
Properties
IUPAC Name |
[(2Z)-2-[(3,4-dichlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10Cl2O5/c21-14-6-3-11(8-15(14)22)9-18-19(23)13-5-4-12(10-17(13)27-18)26-20(24)16-2-1-7-25-16/h1-10H/b18-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVOBKUMXORFVGQ-NVMNQCDNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=C(C=C4)Cl)Cl)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=C(C=C4)Cl)Cl)/O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10Cl2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate is a complex organic compound characterized by its unique structural features, including a benzofuran core and dichlorobenzylidene substituents. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains.
Chemical Structure and Properties
The molecular formula of this compound is C20H10Cl2O5, with a molecular weight of approximately 401.2 g/mol. The compound's structural complexity arises from the fusion of benzofuran and furan moieties, which enhances its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C20H10Cl2O5 |
| Molecular Weight | 401.2 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step reactions including condensation and esterification processes. Standard laboratory techniques such as refluxing under controlled temperatures and monitoring via thin-layer chromatography (TLC) are employed to optimize yield and purity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity . Preliminary studies have shown effectiveness against various bacterial strains and fungi. The mechanism of action may involve disruption of microbial cell membranes or inhibition of vital metabolic pathways.
Case Studies and Research Findings
- Antimicrobial Study : A comparative study assessed the efficacy of various benzofuran derivatives against bacterial pathogens. Results indicated that compounds with dichlorobenzylidene substituents exhibited enhanced activity compared to non-substituted analogs.
- Cytotoxicity Assay : In vitro assays on cancer cell lines revealed that derivatives similar to this compound showed IC50 values in the low micromolar range, suggesting potent anticancer activity .
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : Interaction with enzymes critical for microbial survival or cancer cell proliferation.
- Membrane Disruption : Alteration of membrane integrity leading to cell lysis in pathogens.
Comparison with Similar Compounds
Structural Analogs with Modified Benzylidene Substituents
A closely related compound, (Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate (), replaces the 3,4-dichloro substituents with 3,4,5-trimethoxy groups. Key differences include:
- Lipophilicity : Chlorine atoms increase lipophilicity (logP) compared to methoxy groups, which may influence solubility and membrane permeability.
- Spectral Properties : The ¹H-NMR of the trimethoxy analog would exhibit distinct aromatic proton shifts due to the electron-donating methoxy groups, contrasting with the deshielded protons near chlorine atoms in the dichloro derivative.
Analogs with Alternative Core Structures
3-(Furan-2-yl)-1-oxo-1H-isochromen-7-yl furan-2-carboxylate (Compound 6, ) shares the furan-2-carboxylate ester but features an isochromen (isocoumarin) core instead of dihydrobenzofuran. Key comparisons include:
- Core Reactivity: The isochromen core has a lactone structure, conferring acidity to the α-proton, while the dihydrobenzofuran’s ketone group may participate in keto-enol tautomerism.
- Melting Points : Compound 6 has a melting point of 178–180°C , which may differ from the dichloro-benzofuran analog due to variations in molecular packing and hydrogen bonding.
- Mass Spectrometry : Compound 6 shows a [M+Na]+ peak at m/z 345 , whereas the dichloro-benzofuran analog would have a higher molecular weight due to chlorine atoms.
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Synthetic Challenges : The dichloro-benzofuran compound’s steric and electronic profile may complicate purification compared to the less-substituted analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
